

Structure-Activity Relationship of 2-Chloro-N-(4-methylphenyl)benzamide Analogs

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Compound of Interest

Compound Name:	2-Chloro-n-(4-methylphenyl)benzamide
CAS No.:	2447-93-0
Cat. No.:	B1606560

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Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for agents ranging from antipsychotics to antimicrobials.[1] This guide focuses specifically on **2-Chloro-N-(4-methylphenyl)benzamide** (also known as 2-chloro-N-p-tolylbenzamide) and its structural analogs.

While simple in structure, this scaffold exhibits significant antimicrobial and antiprotozoal activity. Recent studies suggest its mechanism of action involves the inhibition of bacterial cell division protein FtsZ and fungal Alternative Oxidase (AOX). This guide dissects the structure-activity relationship (SAR) of this series, providing experimental protocols and comparative data to aid in the optimization of this scaffold for next-generation anti-infectives.

Chemical Scaffold Analysis

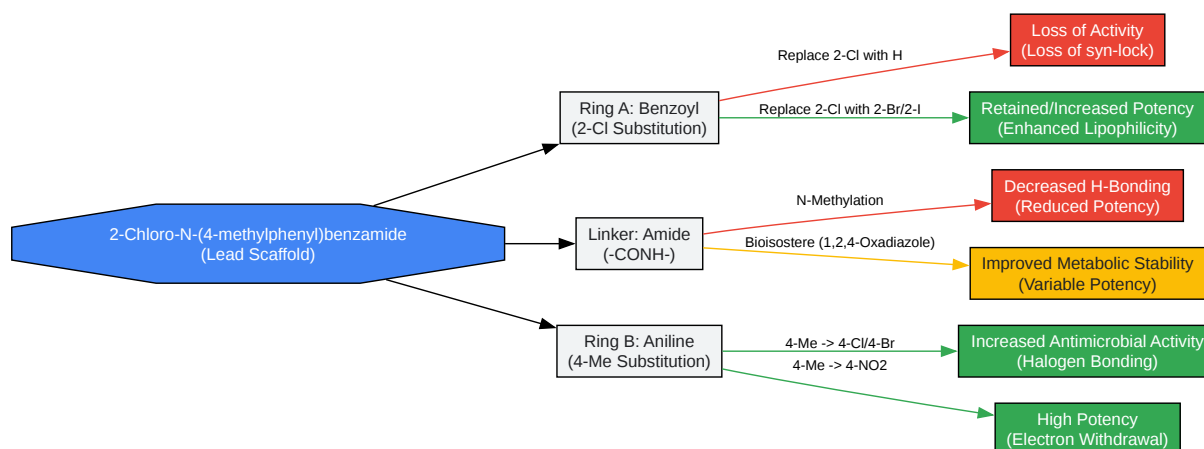
The molecule comprises three distinct pharmacophoric regions: the Benzoyl Ring (Ring A), the Amide Linker, and the Aniline Ring (Ring B).

The "Ortho-Chloro" Effect

A defining feature of this lead compound is the chlorine atom at the ortho (2-) position of Ring A. Crystallographic studies reveal that this 2-Cl substituent forces the amide carbonyl into a syn conformation relative to the chlorine atom due to steric repulsion and electrostatic interactions. This "conformational lock" is critical for binding affinity, as it pre-organizes the molecule for the receptor pocket.

SAR Visualization

The following diagram maps the structure-activity relationships derived from comparative biological screening.



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Caption: SAR Map of **2-Chloro-N-(4-methylphenyl)benzamide** showing critical substitution effects. Green indicates improved/retained activity; Red indicates loss of activity.

Comparative Performance Analysis

The following table synthesizes data from antimicrobial assays (MIC against *S. aureus*) and antiprotozoal screens. The 2-Cl, 4-Me analog is the baseline.

Compound ID	Ring A Sub.	Ring B Sub.	LogP (Calc)	MIC (S. aureus)	Activity Note
Lead (Ref)	2-Cl	4-Me	4.2	32 µg/mL	Baseline activity. Syn-conformation active.
Analog 1	H	4-Me	3.5	>128 µg/mL	Loss of steric lock reduces binding.
Analog 2	2-Cl	4-Cl	4.5	16 µg/mL	Halogen at Ring B enhances lipophilic fit.
Analog 3	2-Cl	4-NO ₂	3.8	8 µg/mL	Strong electron-withdrawing group increases potency.
Analog 4	4-Cl	4-Me	4.2	64 µg/mL	Moving Cl to para-position on Ring A reduces activity.
Analog 5	2-Me	4-Me	3.9	32 µg/mL	Methyl isostere maintains steric bulk but lacks halogen bonding.

Key Insight: The presence of an electron-withdrawing group (EWG) on Ring B (Analog 3) significantly enhances potency compared to the electron-donating methyl group of the lead.

However, the 2-Cl on Ring A is non-negotiable for maintaining the active conformation.

Mechanism of Action (MoA)

Research indicates two primary pathways for this scaffold:

- **FtsZ Inhibition (Antibacterial):** The benzamide core mimics the nucleotide binding required for FtsZ polymerization, a protein essential for bacterial cell division. The 2-Cl substituent creates a hydrophobic clash that prevents the protein from closing its active site.
- **Alternative Oxidase (AOX) Inhibition (Antifungal):** In *Candida* and *Moniliophthora* species, *N*-phenylbenzamides inhibit the mitochondrial AOX pathway, preventing respiration in the presence of cytochrome inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(4-methylphenyl)benzamide

Standard Schotten-Baumann Reaction

Reagents: 2-Chlorobenzoyl chloride (1.0 eq), *p*-Toluidine (1.0 eq), Pyridine (solvent/base).

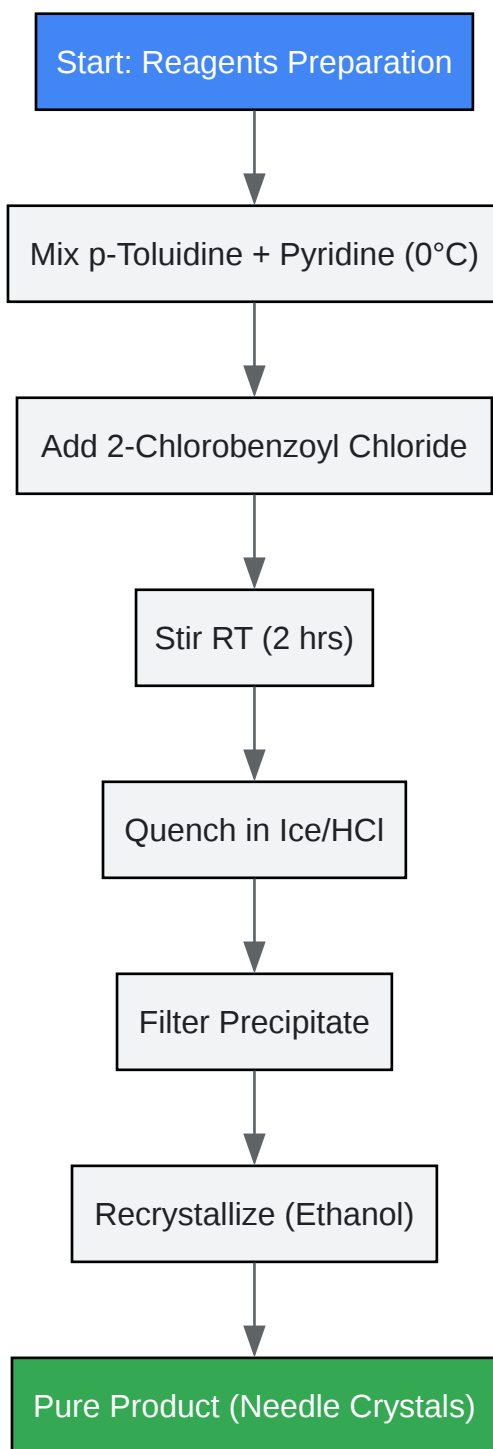
- **Dissolution:** Dissolve 10 mmol of *p*-toluidine in 15 mL of anhydrous pyridine in a round-bottom flask.
- **Addition:** Cool the solution to 0°C in an ice bath. Add 10 mmol of 2-chlorobenzoyl chloride dropwise over 20 minutes.
- **Reaction:** Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate).
- **Quenching:** Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL HCl to neutralize pyridine.
- **Isolation:** Filter the resulting white precipitate.
- **Purification:** Recrystallize from ethanol to yield needle-like colorless crystals.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Validating the MIC values cited in Section 3.

- Inoculum Prep: Prepare a suspension of *S. aureus* (ATCC 25923) adjusted to 0.5 McFarland standard.
- Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).
- Plate Setup: In a 96-well plate, add 100 μ L of MHB. Perform serial 2-fold dilutions of the benzamide analog (dissolved in DMSO, final DMSO <1%).
- Incubation: Add 100 μ L of bacterial suspension to each well. Incubate at 37°C for 18-24 hours.
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Workflow Visualization



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Caption: Step-by-step synthesis workflow for high-purity benzamide analogs.

References

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